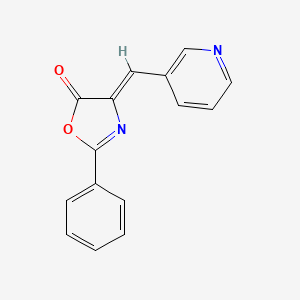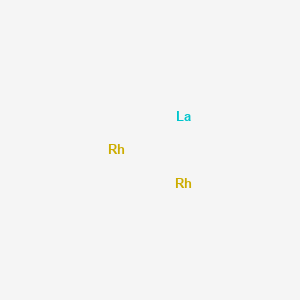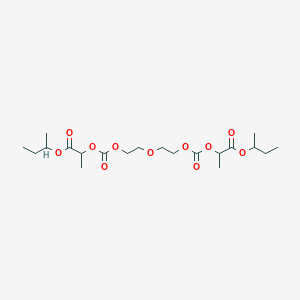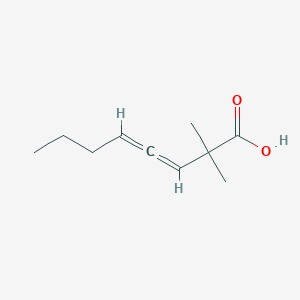
2,2-Dimethylocta-3,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylocta-3,4-dienoic acid is an organic compound with the molecular formula C10H16O2 It is a carboxylic acid with a unique structure characterized by a dienoic system, which means it contains two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylocta-3,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-butadiene with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethylocta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
2,2-Dimethylocta-3,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethylocta-3,4-dienoic acid involves its interaction with various molecular targets. The dienoic system allows it to participate in conjugation reactions, which can affect the electronic properties of the molecule. This, in turn, influences its reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
Geranic acid:
Nerolic acid: Another isomer with similar structural features.
Octanoic acid: A saturated carboxylic acid with a similar carbon chain length but without the double bonds.
Uniqueness
2,2-Dimethylocta-3,4-dienoic acid is unique due to its specific placement of double bonds and the presence of the 2,2-dimethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
6134-26-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8-10(2,3)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
HJILNJGISCZOCQ-UHFFFAOYSA-N |
正規SMILES |
CCCC=C=CC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


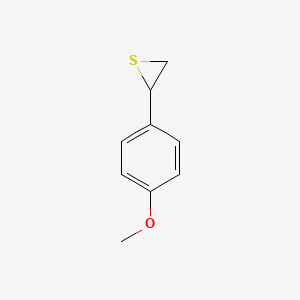
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
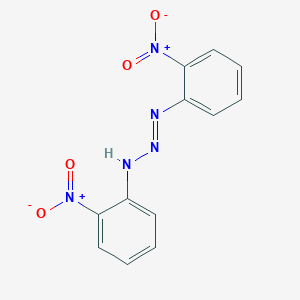
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


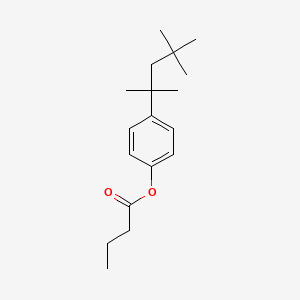
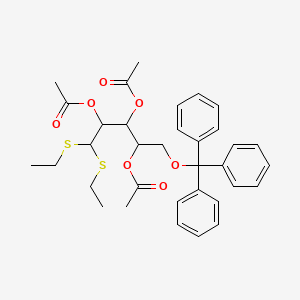
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
